Terpineol

Catalog No.
S598065
CAS No.
98-55-5
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terpineol

CAS Number

98-55-5

Product Name

Terpineol

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3

InChI Key

WUOACPNHFRMFPN-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1)C(C)(C)O

Solubility

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL
Very soluble in benzene, acetone
Very soluble in alcohol, ether
In water, 7100 mg/L at 25 °C
slightly soluble in glycerol and water
1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)

Synonyms

1-alpha-terpineol, alpha-terpineol, alpha-terpineol, sodium salt, D-alpha-terpineol, DL-alpha-terpineol, p-menth-1-en-8-ol

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O

Terpineol is a monoterpenoid compound with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol. It exists in four isomeric forms, with alpha-terpineol being the most prevalent and widely studied. This compound is characterized by its pleasant aroma, reminiscent of lilac flowers, making it a popular choice in the fragrance and cosmetic industries. Alpha-terpineol is also known for its role as a solvent and an intermediate in organic synthesis .

, particularly under acidic conditions. Common reactions include:

  • Isomerization: The conversion of alpha-terpineol to other isomers.
  • Cyclization: Formation of cyclic compounds from linear precursors.
  • Hydration and Dehydration: Addition or removal of water molecules, altering the compound's structure.
  • Oxidation: Reaction with oxidizing agents like ozone or hydroxyl radicals, leading to products such as acetone and glyoxal .

In surface chemistry studies, alpha-terpineol reacts with ozone in indoor environments, producing various oxidation products, including glyoxal and methylglyoxal .

Alpha-terpineol exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that alpha-terpineol has antimicrobial effects against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects: It has demonstrated potential in reducing inflammation in biological models.
  • Insect Repellent: The compound is also recognized for its insect-repelling properties, making it useful in pest control formulations .

Alpha-terpineol can be synthesized through several methods:

  • From Pinene: A common method involves the hydration of alpha-pinene using acid catalysts.
  • From Turpentine: Terpineol can be extracted from turpentine oil through fractional distillation or controlled oxidation processes .
  • Biotechnological Methods: Recent advancements have explored microbial fermentation processes to produce terpineol from renewable resources .

Terpineol finds applications across various industries:

  • Fragrance Industry: Its floral scent makes it a key ingredient in perfumes and scented products.
  • Cosmetics: Used in lotions and creams for its pleasant aroma and skin-soothing properties.
  • Cleaning Products: Acts as a solvent and antimicrobial agent in household cleaners.
  • Pharmaceuticals: Utilized as an excipient or active ingredient in certain medicinal formulations .

Research on the interactions of alpha-terpineol with other chemical species has revealed significant insights:

  • Gas-phase Reactions: Studies show that alpha-terpineol reacts with hydroxyl radicals and ozone, leading to the formation of various oxidation products that can affect air quality indoors .
  • Surface Reactions: The presence of surfaces (like glass or vinyl) influences the reaction mechanisms, resulting in different product distributions compared to gas-phase reactions .

Similar Compounds

Several compounds share structural similarities with alpha-terpineol, each possessing unique properties:

Compound NameMolecular FormulaUnique Features
Beta-TerpineolC₁₀H₁₈ODifferent isomer with distinct scent profile
LinaloolC₁₀H₁₈OKnown for its floral aroma; used in aromatherapy
GeraniolC₁₀H₁₈OExhibits strong antibacterial properties
CamphorC₁₀H₁₆OHas medicinal properties; used in topical analgesics

Alpha-terpineol stands out due to its specific odor profile and versatility across multiple applications compared to these similar compounds .

Physical Description

Liquid; Liquid, Other Solid
Liquid
White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline]
Liquid; [Sigma-Aldrich MSDS]
colourless, viscous liquid with a lilac-like odou

Color/Form

Colorless solid
Pure alpha-isomer is white, crystalline powde

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Boiling Point

218-221 °C

Heavy Atom Count

11

Taste

Lime (distilled)
Peach, floral (lilac) flavor
Sweet, lime taste

Density

0.935 at 20 °C/20 °C
0.930-0.936

LogP

2.98 (LogP)
2.98
log Kow = 2.98

Odor

Floral, lilac

Odor Threshold

Aroma threshold values: Detection: 280-350 ppb

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Melting Point

35-40 °C
Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C

UNII

21334LVV8W

Related CAS

68540-43-2 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 2748 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 29 of 2748 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 2719 of 2748 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (82.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: alpha-Terpineol is a colorless to white solid. It has a floral lilac smell. It has a floral peach or lime taste. It is highly soluble in water. USE: alpha-Terpineol is an important commercial chemical. It is one of the most frequently used fragrances in soaps, perfumes and cosmetics. It is also used as a flavoring agent, disinfectant, antioxidant, and solvent. EXPOSURE: Workers that use or produce alpha-terpineol may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain alpha-terpineol. Skin exposure will result from using some personal care products. If alpha-terpineol is released to the environment, it will be rapidly broken down in air. It will not be broken down by light. It will move into the air from soil and water surfaces. It is expected to move in soil. It will be broken down readily by microorganisms and may build up in aquatic organisms. RISK: Eye, nose, and throat irritation have occurred in humans exposed to alpha-terpineol. Allergic skin reactions have been reported in sensitive individuals. Damage to the lining of the throat and stomach followed by bleeding can occur if high concentrations of disinfectants containing alpha-terpineol are ingested. alpha-Terpineol did not cause lung tumors in mice exposed by injection. The potential for alpha-terpineol to cause tumors in other organs has not been assessed in laboratory animals. The potential for alpha-terpineol to cause infertility, abortion, or birth defects has not been evaluated in laboratory animals. The potential for alpha-terpineol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.04 [mmHg]
0.03 [mmHg]
VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/
0.0423 mm Hg at 24 °C

Pictograms

Irritant

Irritant

Other CAS

8000-41-7
8006-39-1
98-55-5
10482-56-1
68797-63-7
7785-53-7

Absorption Distribution and Excretion

... After iv injection of 0.1 mL/kg, death due to massive pulmonary edema occurred within minutes. In this animal blood and tissue levels of alpha-terpineol of between 150 and 300 ppm were observed. After smaller doses of pine oil (0.033 mL/kg), horses survived until euthanized up to 48 hr later. Blood levels of alpha-terpineol became undetectable in one of these animals after 2 hr, and no tissue levels were detected at postmortem....

Metabolism Metabolites

The metabolic fate of alpha-terpineol administered orally to male albino-rats was investigated, and its effects on the liver microsomal cytochrome-P-450 system were studied. For metabolic studies, alpha-terpineol was given once daily for 20 days at a dose of 600mg/kg bw; cytochrome-P-450 studies involved dosing for up to 9 days. ...The neutral fraction isolated showed the presence of one major (alpha-terpineol) and two minor compounds. One of the minor compounds was identified as p-menthane-1,2,8-triol. Further study revealed the presence of the methyl esters of oleuropeic-acid and dihydrooleuropeic-acid. Allylic oxidation of C-1 methyl esters appeared to be the major metabolic pathway. It was considered likely that the allylic methyl group at C-7 was oxidized prior to the reduction of the 1,2-double bond. Administration of alpha-terpineol increased the levels of liver microsomal cytochrome-P-450 by 72, 104, 90, 54, and 52% after 1, 2, 3, 6, and 9 days of dosing, respectively. A moderate incr was noted in the levels of liver microsomal NADPH-cytochrome-c-reductase during the first 3 days of repeated dosing. No significant effect was noted on cytochrome-b5 and NADH-cytochrome-c-reductase. The authors conclude that the allylic methyl oxidation of alpha-terpineol is the major route for its metabolic transformation in the rat. The reduction of the endocyclic double bond was specifically noted in the formation of dihydrooleuropeic-acid from oleuropeic-acid.
Biotransformation of alpha-terpineol by the common cutworm (Spodoptera litura) larvae was investigated. alpha-Terpineol was mixed in an artificial diet, and the diet was fed to the larvae (fourth-fifth instar) of S. litura. Metabolites were isolated from the frass and analyzed spectroscopically. Main metabolites were 7-hydroxy-alpha-terpineol (p-menth-1-ene-7,8-diol) and oleuropeic acid (8-hydroxy-p-menth-1-en-7-oic acid). Intestinal bacteria from the frass of larvae did not participate in the metabolism of alpha-terpineol. alpha-Terpineol was preferentially oxidized at the C-7 position (allylic methyl group) by S. litura larvae.
Details of the metabolism of alpha-terpineol by Pseudomonas incognita are presented. Degradation of alpha-terpineol by this organism resulted in the formation of a number of acidic and neutral metabolites. Among the acidic metabolites, beta-isopropyl pimelic acid, 1-hydroxy-4-isopropenyl-cyclohexane-1-carboxylic acid, 8-hydroxycumic acid, oleuropeic acid, cumic acid, and p-isopropenyl benzoic acid have been identified. Neutral metabolites identified were limonene, p-cymene-8-ol, 2-hydroxycineole, and uroterpenol. ... /I/t appears that P. incognita degrades alpha-terpineol by at least three different routes. While one of the pathways seems to operate via oleuropeic acid, a second may be initiated through the aromatization of alpha-terpineol. The third pathway may involve the formation of limonene from alpha-terpineol and its further metabolism.
In a minor pathway, the endocyclic alkene of alpha-terpineol is epoxidized and then hydrolysed to yield a triol metabolite 1,2,8-trihydroxy- para-menthane, which was also reported in humans after inadvertent oral ingestion of a pine-oil disinfectant containing alpha-terpineol.
Metabolized primarily by conjugation with glucuronic acid and excreted in urine. Oxidation of the allylic methyl group followed by hydrogenation to yield the corresponding saturated acid may occur.

Associated Chemicals

(L)-alpha-Terpineol; 10482-56-1

Wikipedia

Terpineol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Denaturant; Solvent

Methods of Manufacturing

A common industrial method of alpha-terpineol synthesis consists of the hydration of alpha-pinene or turpentine oil with aqueous mineral acids to give crystalline cis-terpin hydrate (mp 117 °C), followed by partial dehydration to alpha-terpineol. Suitable catalysts are weak acids or acid-activated silica gel.
Isolation of d-alpha-terpineol from petitgrain oil; ... isolation from l-alpha-terpineol from long leaf pine oil; isolation of dl-alpha-terpineol from cajeput oil.
Extraction of essential oils, fractional distillation of pine oils, wood processing industry.
By heating terpin hydrate with phosphoric acid and distilling or with dilute sulfuric acid, using azeotropic separation; fractional distillation of pine oil. /Terpineol/
For more Methods of Manufacturing (Complete) data for alpha-Terpineol (7 total), please visit the HSDB record page.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-: ACTIVE
Terpineol: ACTIVE
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, sodium salt (1:1), (1S)-: INACTIVE
Terpineol exists as three isomers: alpha-, beta-, and gamma-terpineol.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: alpha-terpineol; Matrix: water; Detection Limit: 10 ug/L.
Using GC/MS, alpha-terpineol was identified as an effluent chemical.
The simultaneous GC analysis based on both volatility and polarity constitutes is suitable for studying a complex mixt such as an essential oil. The splitting device here described allows a dual capillary column analysis after an on-column injection without any special instrument modification. Through a dual column analysis, a qualitative and quant evaluation of those components which coelute on a given stationary phase can be achieved and unknown coelution problems can be brought to light.

Clinical Laboratory Methods

After iv pine oil injection, alpha-terpineol recovered from equine tissues by extraction into heptane & GC detection, using either FID or pentafluoropropionic anhydride derivatization & ECD.
After inhalation expt with sandalwood oil and the pure fragrance cmpd coumarin and alpha-terpineol, substances were detected and measured in the blood samples of test animals (mice) using GC/MS (MID) in connection with GC/FTIR (SWC), GC/AES (carbon and oxygen trace) and FID/GC.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1. Piechulla B, Bartelt R, Brosemann A, Effmert U, Bouwmeester H, Hippauf F, Brandt W. The α-Terpineol to 1,8-Cineole Cyclization Reaction of Tobacco Terpene Synthases. Plant Physiol. 2016 Dec;172(4):2120-2131. doi: 10.1104/pp.16.01378. Epub 2016 Oct 11. PMID: 27729471; PMCID: PMC5129724.

2. Dos Santos Negreiros P, da Costa DS, da Silva VG, de Carvalho Lima IB, Nunes DB, de Melo Sousa FB, de Souza Lopes Araújo T, Medeiros JVR, Dos Santos RF, de Cássia Meneses Oliveira R. Antidiarrheal activity of α-terpineol in mice. Biomed Pharmacother. 2019 Feb;110:631-640. doi: 10.1016/j.biopha.2018.11.131. Epub 2018 Dec 9. PMID: 30540974.

3. Zhang C, Li M, Zhao GR, Lu W. Alpha-Terpineol production from an engineered Saccharomyces cerevisiae cell factory. Microb Cell Fact. 2019 Sep 23;18(1):160. doi: 10.1186/s12934-019-1211-0. PMID: 31547812; PMCID: PMC6757357.

4. da Silva MT, Marques RB, Batista-Lima FJ, Soares MA, Dos Santos AA, Magalhães PJ, de Assis Oliveira F, de Castro Almeida FR. α-Terpineol Induces Gastric Retention of Liquids by Inhibiting Vagal Parasympathetic Pathways in Rats. Planta Med. 2016 Oct;82(15):1329-1334. doi: 10.1055/s-0042-104657. Epub 2016 Apr 28. PMID: 27124242.

5. Lee SY, Kim SH, Hong CY, Park SY, Choi IG. Biotransformation of (-)-α-pinene and geraniol to α-terpineol and p-menthane-3,8-diol by the white rot fungus, Polyporus brumalis. J Microbiol. 2015 Jul;53(7):462-7. doi: 10.1007/s12275-015-5081-9. Epub 2015 Jun 27. PMID: 26115995.

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